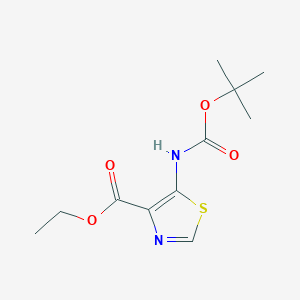

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate

CAS No.: 864436-92-0

Cat. No.: VC3259236

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864436-92-0 |

|---|---|

| Molecular Formula | C11H16N2O4S |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O4S/c1-5-16-9(14)7-8(18-6-12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15) |

| Standard InChI Key | XXOYQRFHEAPJOS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=N1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1=C(SC=N1)NC(=O)OC(C)(C)C |

Introduction

Chemical Properties and Structure

Basic Information

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. These heterocyclic compounds contain both sulfur and nitrogen atoms within a five-membered ring, which contributes to their unique chemical properties and biological activities. The basic information about this compound is summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 864436-92-0 |

| Molecular Formula | C11H16N2O4S |

| Molecular Weight | 272.32 g/mol |

| IUPAC Name | Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate |

Structural Features

The compound features several key structural components that define its chemical behavior and potential applications:

-

A thiazole ring core structure, which is a five-membered heterocycle containing sulfur and nitrogen atoms

-

A tert-butoxycarbonyl (BOC) protecting group attached to the amino function at the 5-position of the thiazole ring

-

An ethyl ester group at the 4-position of the thiazole ring

The presence of these functional groups creates a molecule with both nucleophilic and electrophilic sites, enabling diverse chemical transformations. The BOC protecting group serves as a temporary protective measure for the amino group during multi-step syntheses, while the ethyl ester provides a reactive site for further modifications.

Physical Properties

While specific physical property data for Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is limited in the search results, thiazole derivatives typically exhibit certain characteristic properties. The compound likely presents as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) . The presence of both polar functional groups and a heterocyclic core contributes to its solubility profile.

Synthesis and Production

Industrial Production

For industrial-scale production, the synthesis of Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate would likely employ optimized reaction conditions and scaled-up processes. The search results indicate that techniques such as continuous flow chemistry may be employed to improve efficiency in industrial settings. Large-scale reactors would be utilized, with careful control of temperature, pressure, and reaction time to maximize yield and purity.

Industrial production would also focus on developing cost-effective routes to minimize the use of expensive reagents and reduce waste generation. Purification techniques such as recrystallization, column chromatography, or distillation would be optimized for large-scale operations to ensure product quality and consistency.

Chemical Reactions

Common Reactions

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate can undergo various chemical transformations due to its functional groups. Common reactions include:

-

Hydrolysis: The ethyl ester function can undergo basic hydrolysis to yield the corresponding carboxylic acid. This reaction typically employs sodium or potassium hydroxide in aqueous or alcoholic media .

-

Deprotection: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents, to reveal the free amino group . Search results indicate that for related compounds, TFA is commonly used for the deprotection of the BOC group.

-

Amide Formation: The carboxylic acid derivative (after ester hydrolysis) can react with amines to form amide bonds, which is particularly relevant for the synthesis of more complex molecules .

-

Reduction: The ester group can be reduced using appropriate reducing agents such as lithium aluminum hydride to form the corresponding alcohol derivative.

Reactivity Profile

The reactivity of Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate is primarily determined by its functional groups:

-

The thiazole ring can participate in various heterocyclic transformations and can serve as a scaffold for building more complex molecules.

-

The tert-butoxycarbonyl (BOC) protecting group is stable under basic and neutral conditions but can be selectively cleaved under acidic conditions .

-

The ethyl ester group at the 4-position is susceptible to nucleophilic attack, allowing for transformations such as hydrolysis, transesterification, or reduction.

These reactive sites make the compound a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules with potential biological activities.

Applications

Other Scientific Applications

Beyond pharmaceutical applications, Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate may have utility in:

-

Chemical Probes: The compound or its derivatives can be modified to create chemical probes for biological research. For example, the search results mention the development of fluorescent-tagged and trans-cyclooctene (TCO)-tagged probes based on thiazole scaffolds for investigating protein-ligand interactions .

-

Material Science: Thiazole derivatives have applications in material science due to their electronic properties, potentially serving as components in electronic or optical materials.

-

Agrochemical Research: Heterocyclic compounds including thiazoles are widely used in developing agricultural chemicals such as fungicides, herbicides, and insecticides.

Related Compounds

Comparison with Similar Thiazole Derivatives

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate shares structural similarities with several other thiazole derivatives, but differs in the specific substitution pattern. The table below compares this compound with related structures mentioned in the search results:

Structure-Activity Relationships

The biological activity of thiazole derivatives is strongly influenced by their substitution patterns. From the search results, several structure-activity relationship patterns emerge:

-

Position of Functional Groups: The position of substituents on the thiazole ring significantly affects biological activity. For example, the search results indicate that the 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives exhibit activity against HSET (KIFC1) protein, which is important in cancer cell biology .

-

Nature of Substituents: The identity of the substituents plays a crucial role in determining activity. For instance, compounds with tetrazole or oxadiazole substituents showed enhanced inhibitory activity against HSET in the related compounds .

-

Linker Length and Flexibility: For the related compounds described in search result , the length and nature of the linker between functional groups significantly influenced their biological activity. For example, shortening or lengthening the alkyl chain between amides abolished HSET activity in certain derivatives .

These structure-activity relationships provide valuable insights for the rational design of thiazole-based compounds with optimized biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume